molecular formula C20H16FNOS B2585528 N-(1,2-dihydroacenaphthylen-5-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 896347-97-0

N-(1,2-dihydroacenaphthylen-5-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2585528
CAS No.: 896347-97-0
M. Wt: 337.41
InChI Key: SQWONJKTDURERZ-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C20H16FNOS and its molecular weight is 337.41. The purity is usually 95%.
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Biological Activity

N-(1,2-dihydroacenaphthylen-5-yl)-2-((4-fluorophenyl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C_{17}H_{16}F N S
  • Molar Mass : 295.38 g/mol

The presence of a fluorophenyl group and a thioacetamide moiety suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Acenaphthene derivatives and appropriate fluorinated phenolic compounds.
  • Reagents : Common reagents include acetic anhydride for acetylation and thiol compounds for thioether formation.
  • Reaction Conditions : The reaction is generally carried out under reflux conditions in an organic solvent such as dichloromethane or ethanol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study assessing various thiazolidine derivatives showed that compounds with similar structures demonstrated high antibacterial effects against both Gram-positive and Gram-negative bacteria at elevated concentrations (100 mg/mL). The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways due to the presence of electron-withdrawing groups like nitro and fluoro substituents .

Compound Bacterial Strain Concentration (mg/mL) Inhibition Zone Diameter (mm)
J17Staphylococcus aureus10025
J19Escherichia coli10022
J21Pseudomonas aeruginosa10020

Antitumor Activity

In addition to antimicrobial effects, certain derivatives have been studied for their antitumor properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds containing the acenaphthene core have been noted for their ability to induce apoptosis in various cancer cell lines .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Redox Reactions : The presence of nitro groups can facilitate redox reactions, leading to the formation of reactive intermediates that interact with cellular macromolecules.

Case Studies

Several studies have documented the biological effects of related compounds:

  • Antibacterial Effects : A study on thiazepine derivatives demonstrated that compounds with electron-withdrawing groups showed enhanced antibacterial activity at higher concentrations due to increased permeability through bacterial membranes .
  • Anticancer Properties : Research on acenaphthene derivatives indicated promising results in inhibiting tumor growth in vitro, suggesting potential pathways for drug development targeting specific cancer types .

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNOS/c21-15-7-9-16(10-8-15)24-12-19(23)22-18-11-6-14-5-4-13-2-1-3-17(18)20(13)14/h1-3,6-11H,4-5,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWONJKTDURERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.